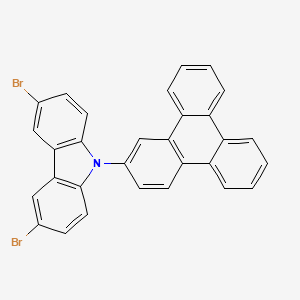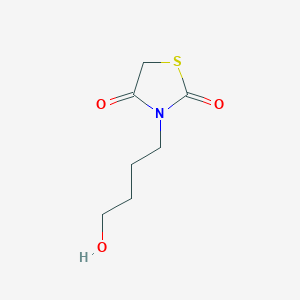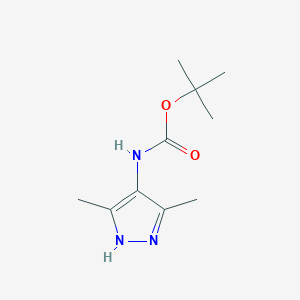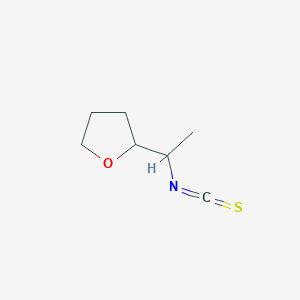
3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Descripción general
Descripción
“3,6-Dibromo-9-(triphenylen-2-yl)carbazole” is a carbazole derivative . It is a compound with the molecular formula C30H17Br2N .
Synthesis Analysis
The bromo-substituents enable this compound to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation . Lithiation of 3,6-dibromocarbazole with n-butyllithium has also been studied .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbazole core with two bromide groups at the 3 and 6 positions and a triphenylene group at the 9 position .Chemical Reactions Analysis
The bromo-substituents enable this compound to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Electrochromic Applications
3,6-Dibromo-9-(triphenylen-2-yl)carbazole derivatives have been studied for their electrochromic applications. Polymers synthesized using this compound have demonstrated good solubility, film-forming ability, and high coloration efficiency, making them prospective materials for electrochromic devices. Their thermal stability and electrochromic stability are highlighted, with onset temperatures ranging between 300–470°C and high coloration efficiency values (196-376 cm2·C−1), indicating their potential in electrochromic materials (Zhang et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
Compounds derived from this compound have been used to create molecules with strong blue aggregation-induced emission, suitable for non-doped blue organic light-emitting diodes (OLEDs). These compounds exhibit high thermal stability, suitable carrier transport capabilities, and strong blue aggregation-induced emissions. The development of these materials supports the design concepts for creating efficient blue emitters in OLED technology (Lo et al., 2017).
Electrophotographic Applications
Research has explored the cationic polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole with triphenylcarbenium salts. The polymerization process observed showcases potential for creating electrophotographic layers with high photoconductivity in the visible region, which is significant for the field of electrophotography (Gražulevičius et al., 1992).
High Triplet Energy Host Materials
Carbazole-modified orthophenylene compounds, including those utilizing this compound derivatives, have been synthesized as host materials for blue phosphorescent organic light-emitting diodes. These materials show high triplet energy and are not affected by the number of phenyl units in the orthophenylene moieties, making them suitable for high-efficiency blue phosphorescent OLEDs (Lee et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic uses.
Propiedades
IUPAC Name |
3,6-dibromo-9-triphenylen-2-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H17Br2N/c31-18-9-13-29-27(15-18)28-16-19(32)10-14-30(28)33(29)20-11-12-25-23-7-2-1-5-21(23)22-6-3-4-8-24(22)26(25)17-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSFEPJEUWLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C7=CC=CC=C27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351870-16-0 | |
| Record name | 3,6-Dibromo-9-(triphenylen-2-yl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1518025.png)
![2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid](/img/structure/B1518027.png)

![3-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B1518030.png)
![2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1518031.png)
![{4-[(4-Fluorophenyl)sulfanyl]phenyl}methanamine](/img/structure/B1518032.png)

![2-{[(3-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B1518035.png)

![N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine](/img/structure/B1518038.png)




